molecular formula C23H24N4O4S B3015017 N-(2-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112374-98-7

N-(2-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B3015017
CAS No.: 1112374-98-7
M. Wt: 452.53
InChI Key: AFYOPEFPCMWHNW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a pyrimidine ring. Key structural attributes include:

  • Pyrimidoindole core: A heterocyclic system with a methoxy group at position 8, methyl groups at positions 3 and 5, and a ketone at position 2.
  • Sulfanyl-acetamide moiety: A thioether-linked acetamide chain terminating in an N-(2-ethoxyphenyl) group.

Its synthesis likely involves coupling a functionalized pyrimidoindole with a thioacetamide intermediate, as seen in analogous compounds .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-31-18-9-7-6-8-16(18)24-19(28)13-32-23-25-20-15-12-14(30-4)10-11-17(15)26(2)21(20)22(29)27(23)3/h6-12H,5,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYOPEFPCMWHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the ethoxyphenyl group.

    Condensation reactions: to form the pyrimidoindole core.

    Thioether formation: to attach the sulfanyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Structural Features

The compound features:

  • An ethoxyphenyl group
  • A methoxy-dimethyl-pyrimidoindolyl group
  • A sulfanyl-acetamide linkage

These structural components contribute to its reactivity and potential biological activity.

Chemistry

N-(2-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

  • Nucleophilic Substitution : Introducing functional groups.
  • Condensation Reactions : Forming larger molecular frameworks.

Biology

Research into the biological properties of this compound has indicated potential activities such as:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of structurally similar compounds. The findings indicated that modifications in the pyrimidine ring could enhance activity against resistant bacterial strains.

Medicine

The therapeutic potential of N-(2-ethoxyphenyl)-2-sulfanylacetamide is under investigation for:

  • Anticancer Activity : Its ability to inhibit cancer cell proliferation is being studied.

Case Study: Anticancer Research

In vitro studies demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells), suggesting promising avenues for drug development.

Industry

This compound is also being explored for its applications in material science:

  • Polymer Development : Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.

Data Table: Comparison of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineReference
N-(2-Ethoxyphenyl)-2-sulfanylacetamideAntimicrobialE. coliJournal of Medicinal Chemistry
N-(2-Ethoxyphenyl)-2-sulfanylacetamideAnticancerMCF7 Breast Cancer CellsCancer Research Journal

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Key Observations :

  • 8-Methoxy Group : Unique to the target compound, this substituent may enhance lipophilicity and steric bulk compared to chloro or unsubstituted analogs .
  • N-Aryl vs.

Physicochemical Properties

Property Target Compound 3-(4-Chlorophenyl) Analog N-Benzyl Derivative TLR4 Ligand (Comp 27)
Molecular Weight ~496 g/mol (estimated) ~478 g/mol ~513 g/mol ~464 g/mol
Key Functional Groups 8-OCH₃, 3,5-CH₃, 4-O 4-Cl, 4-O 4-OCH₂CH₃, N-Benzyl 3-Ph, N-isopentyl
Calculated LogP ~3.5 (moderate lipophilicity) ~3.8 ~4.1 ~3.2

Implications :

  • The target compound’s moderate lipophilicity (LogP ~3.5) balances membrane permeability and aqueous solubility, favorable for drug-likeness.
  • Higher LogP in the N-benzyl derivative may reduce solubility, while the 4-chloro analog’s polarity could enhance crystallinity .

Biological Activity

N-(2-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Molecular Formula: C23H24N4O4S
Molecular Weight: 452.5 g/mol
CAS Number: 1113102-16-1

The structure features a pyrimidine-indole scaffold linked to an ethoxyphenyl acetamide moiety through a sulfanyl group. This unique combination is hypothesized to contribute to its biological effects.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It may modulate receptors that play roles in inflammatory responses or apoptosis.
  • Cell Cycle Regulation: Potential effects on the cell cycle could lead to reduced proliferation of cancerous cells.

Anticancer Activity

Several studies have reported the anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies: The compound exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values reported were as low as 0.74 mg/mL for HepG2 cells .
    Cell LineIC50 (mg/mL)
    MCF71.88 ± 0.11
    A54932
    HepG20.74
  • Mechanistic Insights: The compound's mechanism involves inducing apoptosis and autophagy in cancer cells, leading to reduced viability and proliferation .

Anti-inflammatory Effects

Research indicates that compounds with similar structures possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress . This suggests that this compound could also be effective in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Efficacy: A recent study evaluated the anticancer efficacy of various derivatives of pyrimidine-indole compounds. N-(2-ethoxyphenyl)-2-{8-methoxy-3,5-dimethyl...} was among those tested and showed promising results against multiple cancer types .
  • Pharmacological Screening: In pharmacological screenings involving enzyme inhibition assays, the compound demonstrated moderate inhibition against urease and other enzymes relevant to tumor growth .

Q & A

What are the recommended synthetic routes for N-(2-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide?

Basic
A multi-step synthesis is typically employed, starting with the preparation of the pyrimido[5,4-b]indole core via cyclocondensation of substituted indole precursors with thiourea derivatives. The sulfanylacetamide moiety is introduced through nucleophilic substitution or coupling reactions, such as reacting 2-mercapto-pyrimidoindole intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography and recrystallization ensures product integrity .

Advanced
Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal intermediates and reaction conditions, reducing trial-and-error experimentation. The ICReDD framework integrates computational and experimental data to streamline synthesis design, enabling rapid identification of high-yield pathways .

How can the crystal structure of this compound be determined and refined to resolve potential ambiguities?

Basic
X-ray diffraction (XRD) is the gold standard. Single crystals are mounted on a diffractometer, and data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Initial structure solution uses direct methods (e.g., SHELXS), followed by refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen atom positioning .

Advanced
For challenging cases (e.g., twinned crystals or high disorder), employ SHELXD for dual-space recycling and SHELXE for density modification. High-resolution data (>1.0 Å) allows for the refinement of subtle features like solvent occupancy or tautomeric states .

What in vitro assays are appropriate for evaluating the biological activity of this compound?

Basic
TLR4 ligand activity can be assessed using HEK-Blue hTLR4 reporter cells, which secrete secreted embryonic alkaline phosphatase (SEAP) upon TLR4 activation. Dose-response curves (0.1–100 µM) and IC₅₀ calculations validate potency. Cytotoxicity is concurrently measured via MTT assays to exclude nonspecific effects .

Advanced
Mechanistic studies may involve surface plasmon resonance (SPR) to quantify binding affinity to TLR4/MD2 complexes or co-crystallization with the receptor to map interaction sites .

How can contradictory activity data between assay platforms be resolved?

Basic
Orthogonal assays (e.g., NF-κB luciferase reporter assays vs. cytokine ELISA) confirm target engagement. Variability may arise from differences in cell lines (e.g., HEK293 vs. primary macrophages) or assay sensitivity; statistical validation (e.g., ANOVA with post-hoc tests) identifies significant outliers .

Advanced
Structural analogs (e.g., from ) can be tested to establish structure-activity relationships (SAR). Molecular docking (AutoDock Vina) predicts binding modes, while molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over time .

What computational tools are effective for optimizing the compound’s pharmacokinetic properties?

Advanced
Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict metabolic stability. ADMET predictors (e.g., SwissADME) estimate logP, solubility, and cytochrome P450 interactions. Machine learning models (e.g., DeepChem) prioritize derivatives with improved bioavailability .

How can experimental design principles improve synthesis scalability?

Basic
Factorial design (e.g., 2³ designs) optimizes critical parameters (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies non-linear relationships between variables, maximizing yield while minimizing byproducts .

Advanced
AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and mass transfer, enabling predictive scale-up from milligram to gram-scale synthesis. Real-time process analytical technology (PAT) monitors intermediates via inline spectroscopy .

What spectroscopic techniques validate the compound’s structural purity?

Basic
1H/13C NMR confirms substituent positions and purity (>95%). High-resolution mass spectrometry (HRMS) verifies molecular weight. IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹) .

Advanced
2D NMR (COSY, HSQC) resolves complex spin systems in the pyrimidoindole core. Dynamic nuclear polarization (DNP) enhances sensitivity for low-concentration impurities .

How can polymorphism or solvatomorphism be characterized and controlled?

Advanced
Differential scanning calorimetry (DSC) detects polymorphic transitions. Powder XRD (PXRD) patterns distinguish crystalline forms. Solvent screening under controlled humidity (e.g., via Crystal16®) identifies stable hydrates or solvates .

What strategies mitigate synthetic challenges like low yields or side reactions?

Basic
Introduce protecting groups (e.g., Boc for amines) during pyrimidoindole synthesis to prevent unwanted substitutions. Microwave-assisted synthesis reduces reaction times and improves regioselectivity .

Advanced
Reaction optimization via Bayesian algorithms (e.g., Gryffin) autonomously adjusts parameters (pH, solvent polarity) to maximize yield. In situ Raman spectroscopy tracks intermediate formation .

How can researchers design derivatives to enhance target selectivity?

Advanced
Fragment-based drug design (FBDD) screens substituents at the 2-ethoxyphenyl or acetamide positions. Free-energy perturbation (FEP) calculations predict binding energy changes for substitutions, prioritizing derivatives with higher TLR4 selectivity over off-target receptors (e.g., TLR2) .

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